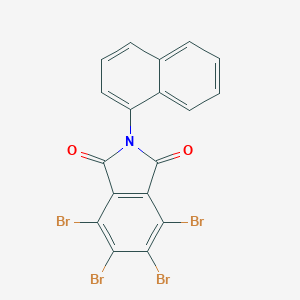
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of four bromine atoms and a naphthyl group attached to an isoindole-dione core, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the bromination of 2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation.
Applications De Recherche Scientifique
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The bromine atoms and the naphthyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-tetrabromo-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione
- 4,5,6,7-tetrabromo-2-phenyl-1H-isoindole-1,3(2H)-dione
- 4,5,6,7-tetrabromo-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE is unique due to the specific positioning of the naphthyl group and the presence of four bromine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Its reactivity and potential biological activities set it apart from similar compounds, providing opportunities for further research and development.
Propriétés
Formule moléculaire |
C18H7Br4NO2 |
|---|---|
Poids moléculaire |
588.9g/mol |
Nom IUPAC |
4,5,6,7-tetrabromo-2-naphthalen-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H7Br4NO2/c19-13-11-12(14(20)16(22)15(13)21)18(25)23(17(11)24)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Clé InChI |
TVILQPCZOCDNPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















